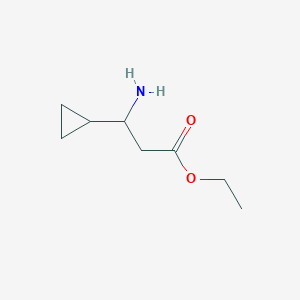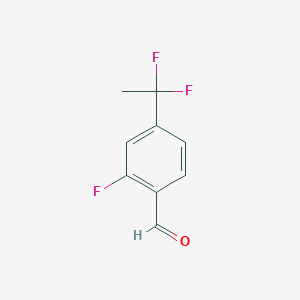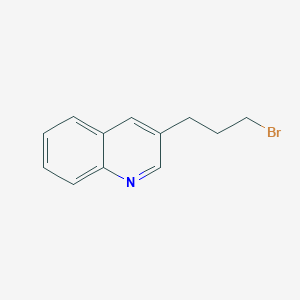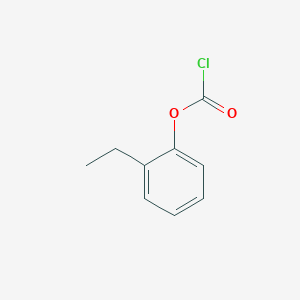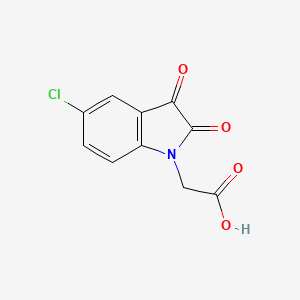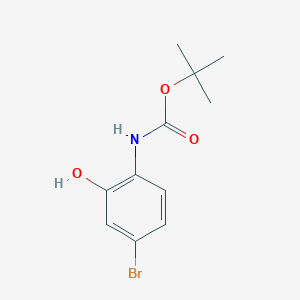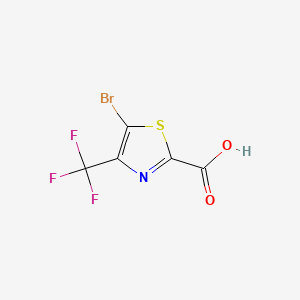
5-Bromo-4-(trifluoromethyl)thiazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with bromine, trifluoromethyl, and carboxylic acid groups The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid typically involves the reaction of 5-bromo-4-(trifluoromethyl)-1,3-thiazole with a suitable carboxylating agent. One common method involves the use of carbon dioxide in the presence of a base, such as potassium carbonate, under elevated temperatures and pressures. The reaction proceeds through the formation of a carboxylate intermediate, which is subsequently protonated to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of 5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid
- 5-chloro-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid
- 5-bromo-4-(methyl)-1,3-thiazole-2-carboxylic acid
Uniqueness
5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C5HBrF3NO2S |
|---|---|
Molekulargewicht |
276.03 g/mol |
IUPAC-Name |
5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C5HBrF3NO2S/c6-2-1(5(7,8)9)10-3(13-2)4(11)12/h(H,11,12) |
InChI-Schlüssel |
XTKQLDZOIUVJFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(SC(=N1)C(=O)O)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13615470.png)
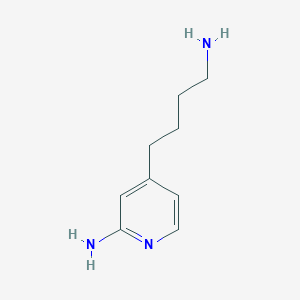
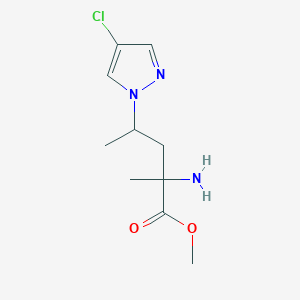

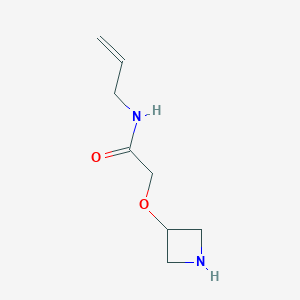
![2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-oxolan-2-yl]propanoic acid](/img/structure/B13615496.png)
